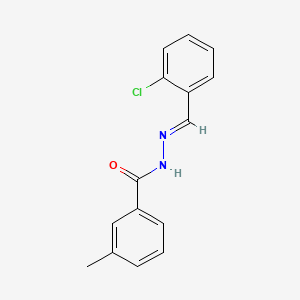

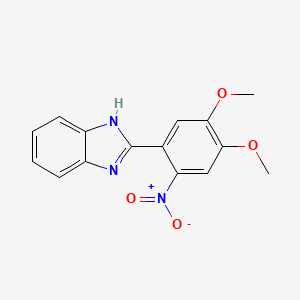

![molecular formula C22H25N3O3 B5556395 2-(3-methoxybenzyl)-8-(3-pyridinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5556395.png)

2-(3-methoxybenzyl)-8-(3-pyridinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(3-methoxybenzyl)-8-(3-pyridinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one" is a part of a broader class of spirocyclic compounds, which have garnered attention due to their diverse biological activities and potential therapeutic applications. These compounds, including diazaspiro[4.5]decanes, have been synthesized and studied for various pharmacological activities, such as antihypertensive and anti-inflammatory properties, among others.

Synthesis Analysis

Synthesis of diazaspiro[4.5]decanes and related compounds typically involves multiple steps, including the formation of key intermediates and cyclization reactions. For example, the synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane demonstrates the complexity of synthesizing spirocyclic compounds, involving addition reactions and aminocyclization to form the azaspirocycle (Mai et al., 2010).

Scientific Research Applications

Synthesis and Biological Activity

- A study focused on the synthesis and evaluation of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which are structurally related to the compound , for their antihypertensive activity. These compounds demonstrated potential as alpha-adrenergic blockers, highlighting their significance in cardiovascular research (Caroon et al., 1981).

Chemical Synthesis Techniques

Research on enantiodivergent synthesis involving bis-spiropyrrolidines has been conducted, showcasing advanced synthetic routes that could potentially be applicable to the synthesis of complex spiro compounds like the one (Conde et al., 2015).

Another study detailed the synthesis and rearrangement of spirocyclohexadienones, providing insights into the stability and reactivity of spiro compounds, which are crucial for understanding the chemical behavior of spiro structures (Ausheva et al., 2001).

Medicinal Chemistry Applications

- The synthesis of bicyclic σ receptor ligands, including compounds structurally related to the one , demonstrated cytotoxic activity against tumor cell lines. This emphasizes the potential therapeutic applications of such compounds in oncology (Geiger et al., 2007).

Supramolecular Chemistry

- A study on the preparation and structural analysis of cyclohexane-5-spirohydantoin derivatives, which share a spiro framework with the compound , discussed the influence of substituents on supramolecular arrangements. This research is relevant for the development of materials with specific properties (Graus et al., 2010).

properties

IUPAC Name |

2-[(3-methoxyphenyl)methyl]-8-(pyridine-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c1-28-19-6-2-4-17(12-19)15-25-16-22(13-20(25)26)7-10-24(11-8-22)21(27)18-5-3-9-23-14-18/h2-6,9,12,14H,7-8,10-11,13,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSBGJOEWSKOME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2CC3(CCN(CC3)C(=O)C4=CN=CC=C4)CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[(4-bromo-1,3-benzodioxol-5-yl)methylene]amino}phenyl)-4-methyl-2-nitrobenzenesulfonamide](/img/structure/B5556313.png)

![2,2-dimethyl-N-[(2-pyridinylamino)carbonothioyl]propanamide](/img/structure/B5556323.png)

![N,N-dimethyl-4-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5556326.png)

![4-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-9-ethyl-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5556337.png)

![N-cyclohexyl-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide](/img/structure/B5556345.png)

![1,2,2-trimethyl-3-{[2-(2-nitrobenzoyl)hydrazino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5556365.png)

![1-{3-[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl}-6-methylpyridin-2(1H)-one](/img/structure/B5556372.png)

![5-(2-methylphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5556381.png)

![N-{2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}isonicotinamide dihydrochloride](/img/structure/B5556418.png)